(3R,4R)-1-Boc-4-Amino-piperidine-3-carboxylic acid
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Overview
Description
(3R,4R)-1-Boc-4-Amino-piperidine-3-carboxylic acid is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group at the 4-position of the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-1-Boc-4-Amino-piperidine-3-carboxylic acid typically involves the protection of the amino group using a Boc group. One common method involves the reaction of 4-amino-piperidine-3-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-1-Boc-4-Amino-piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be substituted with other functional groups using nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amine.
Coupling Reactions: The compound can participate in peptide coupling reactions, forming amide bonds with carboxylic acids or activated esters.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Coupling Reactions: Reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are used for peptide coupling reactions.
Major Products Formed
Substitution Reactions: Substituted piperidine derivatives.
Deprotection Reactions: 4-Amino-piperidine-3-carboxylic acid.
Coupling Reactions: Peptide derivatives.
Scientific Research Applications
(3R,4R)-1-Boc-4-Amino-piperidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.
Biology: Employed in the development of peptide-based probes and inhibitors for biological studies.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of (3R,4R)-1-Boc-4-Amino-piperidine-3-carboxylic acid is primarily related to its ability to act as a precursor or intermediate in chemical reactions. The Boc-protected amino group provides stability during synthetic transformations, allowing for selective reactions at other functional sites. Upon deprotection, the free amine can interact with molecular targets, such as enzymes or receptors, through hydrogen bonding and electrostatic interactions, influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
- (3R,4R)-3-Amino-4-methoxypentanoic acid hydrochloride
- (2R,3R,4R)-2-Amino-4-hydroxy-3-methylpentanoic acid
- tert-Butyloxycarbonyl-protected amino acids (Boc-AAILs)
Uniqueness
(3R,4R)-1-Boc-4-Amino-piperidine-3-carboxylic acid is unique due to its specific stereochemistry and the presence of both a Boc-protected amino group and a carboxylic acid functional group. This combination allows for selective reactions and the formation of diverse derivatives, making it a valuable compound in synthetic chemistry and drug development .
Properties
IUPAC Name |
(3R,4R)-4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-5-4-8(12)7(6-13)9(14)15/h7-8H,4-6,12H2,1-3H3,(H,14,15)/t7-,8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRWVAUGJTCEIBI-HTQZYQBOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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